molecular formula C6H6O5S B3327636 2,3-Dihydroxybenzenesulfonic acid CAS No. 35857-70-6

2,3-Dihydroxybenzenesulfonic acid

Cat. No.: B3327636
CAS No.: 35857-70-6
M. Wt: 190.18 g/mol
InChI Key: VZYDKJOUEPFKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a dihydroxybenzenesulfonic acid in which the hydroxy groups are located at positions 2 and 3 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybenzenesulfonic acid can be synthesized through the sulfonation of resorcinol, which is a dihydroxybenzene. The reaction is typically carried out in the presence of sulfuric acid or oleum at elevated temperatures . The resulting product is then neutralized with sodium hydroxide to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of an aqueous solution of an appropriate dihydroxybenzene disulfonic acid with large quantities of spent sulfuric acid. An alkali metal or ammonium base is then added to precipitate the dialkali dihydroxybenzene disulfonates from the solution while maintaining a strongly acidic condition .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,3-Dihydroxybenzenesulfonic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism by which 2,3-Dihydroxybenzenesulfonic acid exerts its effects involves its ability to bind and chelate metal ions, particularly iron. This binding can influence various biochemical pathways, including those related to oxidative stress and cellular metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzenesulfonic acid
  • 2,5-Dihydroxybenzenesulfonic acid
  • 2,6-Dihydroxybenzenesulfonic acid

Uniqueness

2,3-Dihydroxybenzenesulfonic acid is unique due to the specific positions of its hydroxy groups, which confer distinct chemical and physical properties. This positional isomerism affects its reactivity and interactions with other molecules, making it suitable for specific applications that other isomers may not be able to fulfill .

Properties

IUPAC Name

2,3-dihydroxybenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYDKJOUEPFKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988879
Record name 2,3-Dihydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35857-70-6, 6917-79-9
Record name 2,3-Dihydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35857-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydroxybenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxybenzenesulfonic acid
Reactant of Route 3
2,3-Dihydroxybenzenesulfonic acid
Reactant of Route 4
2,3-Dihydroxybenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxybenzenesulfonic acid
Reactant of Route 6
2,3-Dihydroxybenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.